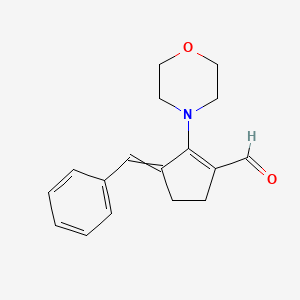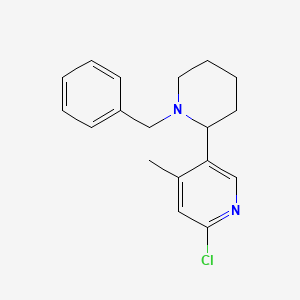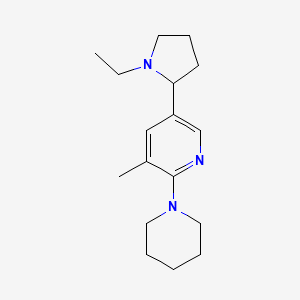
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzylidene group, a morpholine ring, and a cyclopentene carbaldehyde moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde typically involves the condensation of benzaldehyde with 2-morpholin-4-yl-cyclopent-1-enecarbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Benzylidene-2-morpholin-4-yl-cyclopent-1-ene-carboxylic acid.
Reduction: 3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enemethanol.
Substitution: Various substituted benzylidene derivatives, depending on the substituent introduced.
科学的研究の応用
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde is not well-understood. its unique structure suggests that it may interact with various molecular targets, including enzymes and receptors. The benzylidene group may facilitate binding to aromatic residues in proteins, while the morpholine ring could enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enemethanol: A reduced form of the compound with a primary alcohol group.
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-ene-carboxylic acid: An oxidized form of the compound with a carboxylic acid group.
Uniqueness
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a versatile building block for the synthesis of more complex molecules, enhancing its value in scientific research and industrial applications .
特性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
3-benzylidene-2-morpholin-4-ylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C17H19NO2/c19-13-16-7-6-15(12-14-4-2-1-3-5-14)17(16)18-8-10-20-11-9-18/h1-5,12-13H,6-11H2 |
InChIキー |
VPFJNVZPSMYAON-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate](/img/structure/B11820348.png)


![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)

![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)

![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)

